

# The Pharmacological Promise of Benzofuran Derivatives: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Benzofuran-2-ylmethanol*

Cat. No.: B1272951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and drug discovery efforts in this promising area.

## Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as VEGFR-2.<sup>[1][2]</sup>

## Quantitative Data: Anticancer Activity

The anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC<sub>50</sub>) values obtained from in vitro cytotoxicity assays, most commonly the MTT assay.[3][4][5][6]

Derivative Class	Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
Halogenated Benzofuran	Brominated Derivative	K562 (Leukemia)	5.0	[1]
Halogenated Benzofuran	Brominated Derivative	HL60 (Leukemia)	0.1	[3]
Halogenated Benzofuran	Compound 1c	K562 (Leukemia)	< 50	[1]
Halogenated Benzofuran	Compound 1e	K562 (Leukemia)	< 50	[1]
Halogenated Benzofuran	Compound 2d	K562 (Leukemia)	< 50	[1]
Halogenated Benzofuran	Compound 3a	K562 (Leukemia)	< 50	[1]
Halogenated Benzofuran	Compound 3d	K562 (Leukemia)	< 50	[1]
Benzofuran-Chalcone Hybrid	Compound 4g	HCC1806 (Breast)	5.93	[7]
Benzofuran-Chalcone Hybrid	Compound 4g	HeLa (Cervical)	5.61	[7]
Benzofuran-Chalcone Hybrid	Compound 5c (VEGFR-2 Inhibitor)	-	0.00107	[5]
2-Arylbenzofuran	Compound 8	HepG2 (Liver)	3.8	[3]
2-Arylbenzofuran	Compound 8	A549 (Lung)	3.5	[3]
2-Arylbenzofuran	Compound 7	A549 (Lung)	6.3	[3]
Thio-benzofuran Hybrid	Compound 7g (VEGFR-2 Inhibitor)	-	0.072	[4]

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[\[1\]](#)[\[8\]](#)

### Materials:

- Cancer cell lines (e.g., HeLa, K562, HL60)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Benzofuran derivatives dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO (for formazan solubilization)
- 96-well microplates
- Microplate reader

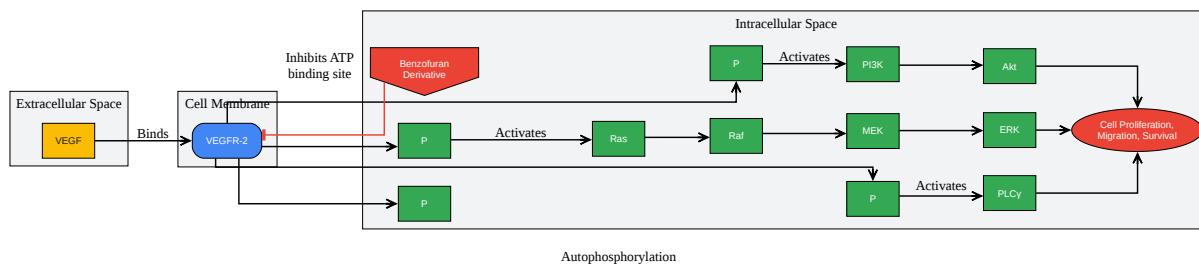
### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Add 100  $\mu$ L of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- MTT Addition: After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value is determined by plotting the percentage of viability against the compound concentration.

## Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[1][2][4][5][7]



[Click to download full resolution via product page](#)

VEGFR-2 signaling pathway inhibition by benzofuran derivatives.

## Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their potential as a new class of antimicrobial agents is a subject of ongoing research.[9][10][11][12][13][14]

## Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

Derivative/Compound	Microorganism	MIC (µg/mL)	Reference
Compound 1	Salmonella typhimurium	12.5	<a href="#">[9]</a>
Compound 1	Escherichia coli	25	<a href="#">[9]</a>
Compound 1	Staphylococcus aureus	12.5	<a href="#">[9]</a>
Compound 2	Staphylococcus aureus	25	<a href="#">[9]</a>
Compound 5	Penicillium italicum	12.5	<a href="#">[9]</a>
Compound 6	Colletotrichum musae	12.5-25	<a href="#">[9]</a>
Hydrophobic analog	S. aureus (MRSA)	0.39-3.12	<a href="#">[10]</a>
Benzofuran amide 6a	Various bacteria	6.25	<a href="#">[13]</a>
Benzofuran amide 6b	Various bacteria	6.25	<a href="#">[13]</a>
Benzofuran amide 6f	Various bacteria	6.25	<a href="#">[13]</a>
Benzofuran ketoxime 38	S. aureus	0.039	<a href="#">[12]</a>

## Experimental Protocol: Broth Microdilution for MIC Determination

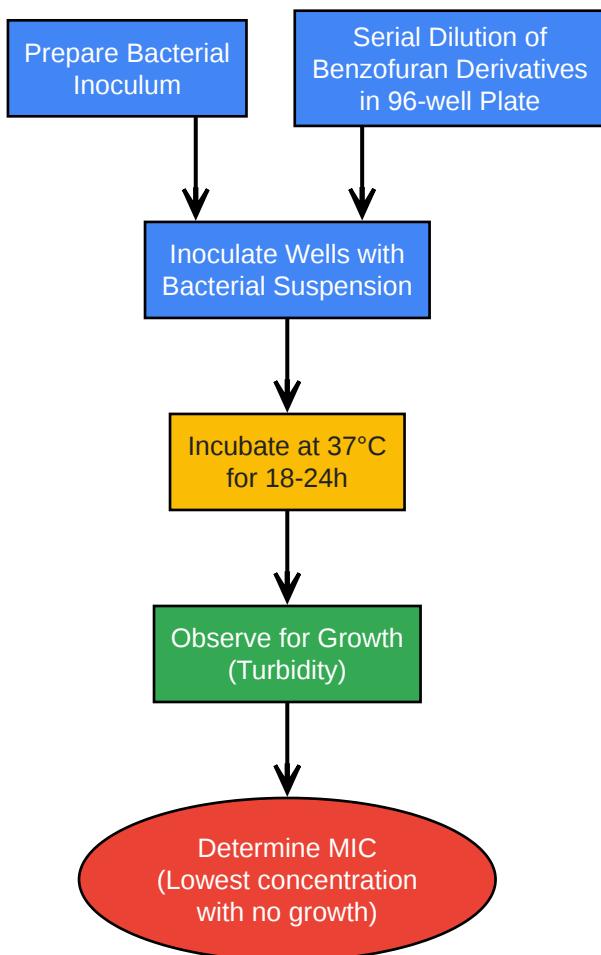
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[\[9\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Benzofuran derivatives
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

**Procedure:**

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in the growth medium directly in the 96-well microplate.
- Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

[Click to download full resolution via product page](#)

Workflow for Broth Microdilution Assay.

## Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[13][16][17][18][19][20][21][22][23][24][25][26]

## Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effect is often evaluated *in vivo* using the carrageenan-induced paw edema model, with the results expressed as the percentage of edema inhibition. *In vitro* assays measuring the inhibition of nitric oxide (NO) production are also common.[13][27][21][22][23][26]

Derivative/Compound	Assay	Inhibition (%) / IC50 (µM)	Reference
Benzofuran amide 6b	Carrageenan-induced paw edema (2h)	71.10%	[13]
Benzofuran amide 6a	Carrageenan-induced paw edema (2h)	61.55%	[13]
Compound 5d	NO Inhibition (RAW 264.7 cells)	IC50 = 52.23	[16][18][28]
Compound 1	Heat-induced hemolysis	94.6% (at 400 µg/mL)	[22]
Compound 3	Heat-induced hemolysis	95.2% (at 400 µg/mL)	[22]

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This *in vivo* model is widely used to screen for the acute anti-inflammatory activity of compounds.[13][20][27][21][22][23][26][29]

### Materials:

- Wistar rats
- Carrageenan solution (1% in saline)
- Benzofuran derivatives
- Positive control (e.g., Indomethacin)
- Plethysmometer or digital calipers

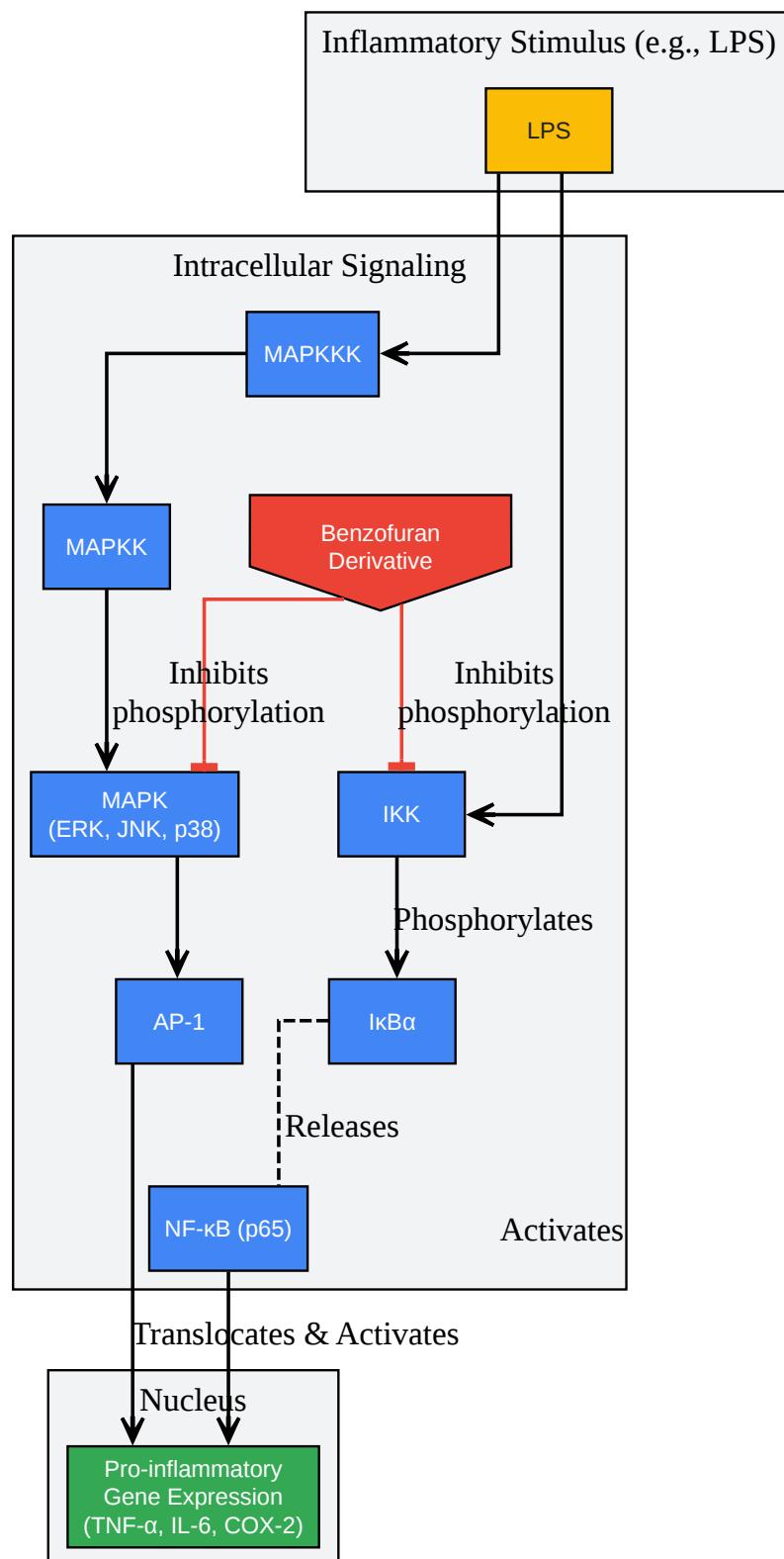
### Procedure:

- Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the benzofuran derivatives or the positive control to the rats, typically via oral gavage or intraperitoneal injection, one hour before carrageenan injection.
- Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (carrageenan only) at each time point.

## Signaling Pathway: NF-κB and MAPK Inhibition

The NF-κB and MAPK signaling pathways are central to the inflammatory response.

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKK, I $\kappa$ B $\alpha$ , p65, ERK, JNK, and p38, thereby reducing the production of pro-inflammatory cytokines.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[28\]](#)[\[19\]](#)[\[20\]](#)[\[24\]](#)[\[25\]](#)[\[30\]](#)



[Click to download full resolution via product page](#)

Inhibition of NF-κB and MAPK signaling pathways by benzofurans.

## Other Notable Biological Activities

Beyond the major activities detailed above, benzofuran derivatives have shown promise in several other therapeutic areas.

### Antioxidant Activity

Many benzofuran derivatives exhibit significant antioxidant properties, primarily by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.[\[6\]](#)[\[7\]](#)[\[14\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Quantitative Data:

Derivative	IC50 ( $\mu$ M) in DPPH Assay	Reference
Compound 20 (in ACN)	IC50 = 0.17	<a href="#">[7]</a> <a href="#">[31]</a>
Compound 9 (in MeOH)	IC50 = 0.31	<a href="#">[7]</a> <a href="#">[31]</a>
Compound 18 (in ACN)	IC50 = 0.54	<a href="#">[7]</a> <a href="#">[31]</a>
4d (thiazolidinone deriv.)	8.27	<a href="#">[14]</a>

Experimental Protocol: DPPH Radical Scavenging Assay[\[13\]](#)[\[16\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the benzofuran derivative.
- Reaction: Mix the benzofuran solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

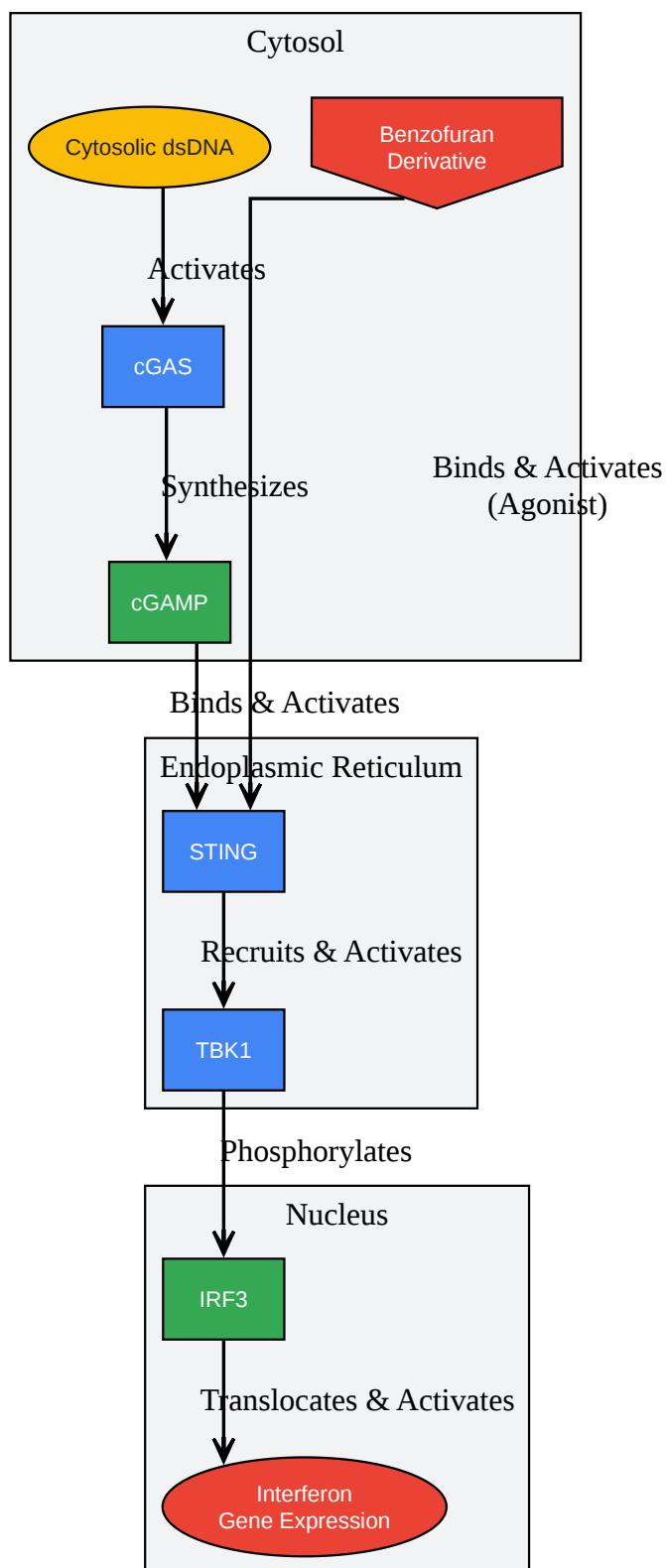
### Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents, with some acting as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune response to viral infections.[\[9\]](#)[\[17\]](#)[\[28\]](#)[\[24\]](#)[\[33\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)

Quantitative Data:

Derivative	Virus	EC50 (μM)	Reference
BZF-2OH	HCoV-229E	~10	<a href="#">[9]</a> <a href="#">[36]</a>
BZF-5OH	HCoV-229E	~15	<a href="#">[9]</a> <a href="#">[36]</a>
BZF-37OH	SARS-CoV-2	~0.1	<a href="#">[9]</a> <a href="#">[36]</a>

Signaling Pathway: STING Pathway Activation[\[9\]](#)[\[17\]](#)[\[28\]](#)[\[24\]](#)[\[33\]](#)[\[35\]](#)[\[36\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)



[Click to download full resolution via product page](#)

Activation of the STING pathway by benzofuran derivatives.

## Antidiabetic Activity

Certain benzofuran derivatives have shown potential as antidiabetic agents by inhibiting  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to a reduction in postprandial hyperglycemia.[\[25\]](#)[\[26\]](#)[\[30\]](#)[\[36\]](#)[\[43\]](#)[\[44\]](#)[\[45\]](#)[\[46\]](#)

Quantitative Data:

Derivative Class	IC50 ( $\mu$ M) against $\alpha$ -glucosidase	Reference
2-Acylbenzofurans	6.50 - 722.2	<a href="#">[36]</a>
Hydroxylated 2-phenylbenzofurans	167 times more active than acarbose	<a href="#">[29]</a>
Benzofuran-oxadiazole-triazole hybrids	13.0 - 75.5	<a href="#">[43]</a>

Experimental Protocol:  $\alpha$ -Glucosidase Inhibition Assay[\[26\]](#)[\[43\]](#)[\[44\]](#)[\[46\]](#)

- Reaction Mixture: Prepare a reaction mixture containing phosphate buffer,  $\alpha$ -glucosidase enzyme, and the benzofuran derivative.
- Pre-incubation: Pre-incubate the mixture at 37°C.
- Substrate Addition: Add the substrate, p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG).
- Incubation: Incubate the mixture at 37°C.
- Reaction Termination: Stop the reaction by adding sodium carbonate.
- Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
- Calculation: Determine the percentage of inhibition and the IC50 value.

## Neuroprotective Activity

Benzofuran derivatives have demonstrated neuroprotective effects in models of excitotoxicity, a process implicated in various neurodegenerative diseases. Some derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx and subsequent neuronal damage.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[32\]](#)[\[37\]](#)[\[39\]](#)[\[40\]](#)[\[44\]](#)[\[45\]](#)[\[47\]](#)

Quantitative Data:

Derivative	Assay	Observation	Reference
Compound 1f	NMDA-induced excitotoxicity	Comparable to memantine at 30 $\mu$ M	<a href="#">[32]</a> <a href="#">[39]</a> <a href="#">[44]</a>
Compound 1j	NMDA-induced excitotoxicity	Marked anti-excitotoxic effects at 100 & 300 $\mu$ M	<a href="#">[32]</a> <a href="#">[39]</a> <a href="#">[44]</a>

Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons[\[22\]](#)[\[23\]](#)[\[32\]](#)[\[40\]](#)[\[44\]](#)[\[45\]](#)[\[47\]](#)

- Cell Culture: Culture primary cortical neurons from rat embryos.
- Compound Treatment: Pre-treat the neurons with various concentrations of the benzofuran derivatives.
- NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100  $\mu$ M) for a specific duration.
- Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- Data Analysis: Quantify the neuroprotective effect by comparing the viability of treated neurons to that of neurons exposed to NMDA alone.

## Conclusion and Future Perspectives

The diverse biological activities of benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant progress made in understanding the

pharmacological properties of this class of compounds. Future research should focus on optimizing the structure-activity relationships for each biological target to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. The continued exploration of the benzofuran scaffold holds great promise for the discovery of novel drugs to address a wide range of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF- $\kappa$ B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF- $\kappa$ B and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF- $\kappa$ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Effects of IKK- $\beta$  Inhibition on Early NF- $\kappa$ B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. chemrxiv.org [chemrxiv.org]
- 34. merckmillipore.com [merckmillipore.com]
- 35. researchgate.net [researchgate.net]
- 36. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 40. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. In vitro  $\alpha$ -glucosidase inhibitory assay [protocols.io]
- 44. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 45. benchchem.com [benchchem.com]
- 46. ukm.my [ukm.my]
- 47. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Promise of Benzofuran Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272951#biological-activity-of-benzofuran-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)